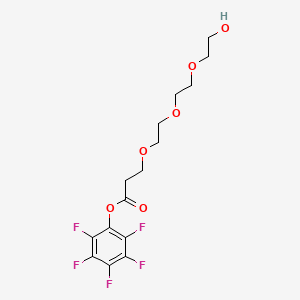

Hydroxy-PEG3-PFP ester

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F5O6/c16-10-11(17)13(19)15(14(20)12(10)18)26-9(22)1-3-23-5-7-25-8-6-24-4-2-21/h21H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDIKFXKPNIRFLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCO)C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401121184 | |

| Record name | Propanoic acid, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401121184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807537-40-1 | |

| Record name | Propanoic acid, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807537-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401121184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Hydroxy-PEG3-PFP Ester: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-PEG3-PFP ester, with the IUPAC name perfluorophenyl 3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)propanoate, is a heterobifunctional crosslinker integral to the fields of bioconjugation and drug discovery.[1] This molecule incorporates a short, hydrophilic three-unit polyethylene (B3416737) glycol (PEG) spacer, a terminal hydroxyl group, and a highly reactive pentafluorophenyl (PFP) ester.[1] The PEG moiety enhances aqueous solubility and provides flexibility, while the PFP ester allows for efficient and stable amide bond formation with primary and secondary amines.[2][3] The terminal hydroxyl group offers a site for further chemical modification.[2]

PFP esters are noted for their increased stability in aqueous solutions compared to the more common N-hydroxysuccinimide (NHS) esters, making them advantageous for bioconjugation reactions where hydrolysis is a competing factor.[4][5] This enhanced stability can lead to more efficient and reproducible conjugations.[6][7] A significant application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it can serve as a versatile linker to connect a target protein ligand and an E3 ubiquitin ligase ligand.[8][9][10]

This technical guide provides a comprehensive overview of the properties, applications, and experimental considerations for using this compound in research and development.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental design and for the characterization of its conjugates.

| Property | Value | Reference(s) |

| CAS Number | 1807537-40-1 | [1] |

| Molecular Formula | C₁₅H₁₇F₅O₆ | [11] |

| Molecular Weight | 388.28 g/mol | [11] |

| Appearance | Varies (often a colorless to light yellow liquid or solid) | |

| Purity | Typically ≥95% | [1] |

| Solubility | Soluble in many organic solvents (e.g., DMSO, DMF) | [7] |

| Storage Conditions | Store at -20°C with desiccant to prevent moisture degradation. | [7] |

Core Applications and Mechanism of Action

The primary utility of this compound lies in its ability to covalently link to amine-containing molecules. The key to its function is the PFP ester group, which is highly reactive towards nucleophilic attack from primary and secondary amines, such as those found on the N-terminus of proteins or the side chain of lysine (B10760008) residues.[6]

The reaction proceeds via a nucleophilic acyl substitution mechanism, resulting in the formation of a stable amide bond and the release of pentafluorophenol (B44920) as a leaving group. PFP esters are generally less susceptible to spontaneous hydrolysis in aqueous media compared to NHS esters, which can lead to higher reaction efficiencies.[6][7]

Application in PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[12][13] The linker connecting the two ligands is a critical component influencing the PROTAC's efficacy.[12]

This compound is a valuable tool in PROTAC development. The PFP ester can be used to conjugate the linker to an amine-containing ligand, while the terminal hydroxyl group can be further modified to attach the other ligand. The PEG3 spacer provides sufficient length and flexibility to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[12][] This ternary complex formation is essential for efficient ubiquitination.[13]

Experimental Protocols

The following are detailed, representative protocols for the use of this compound and the characterization of its conjugates. These should be optimized for specific applications.

Protocol 1: General Bioconjugation to an Amine-Containing Molecule

This protocol describes a general procedure for conjugating this compound to a protein.

Materials:

-

This compound

-

Amine-containing protein (e.g., antibody)

-

Reaction Buffer: 50–100 mM phosphate-buffered saline (PBS), borate, or bicarbonate buffer, pH 7.2–8.5.[15] Avoid buffers containing primary amines like Tris.[7]

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[7]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or glycine (B1666218) solution

-

Desalting columns or dialysis equipment for purification[7]

Procedure:

-

Prepare the Protein Solution:

-

Prepare the this compound Solution:

-

Initiate the Conjugation Reaction:

-

Slowly add the desired molar excess of the this compound solution to the stirred protein solution. A 10- to 50-fold molar excess of the crosslinker over the protein is a common starting point.[16]

-

Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[15] Reaction times and temperatures may require optimization.

-

-

Quench the Reaction:

-

Add the Quenching Buffer to the reaction mixture to consume any unreacted PFP ester.

-

-

Purify the Conjugate:

-

Remove excess, unreacted this compound and byproducts using a desalting column or dialysis.[7]

-

For higher purity, chromatographic techniques such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) can be employed.[]

-

Protocol 2: Characterization of the Conjugate

Mass Spectrometry (MS):

-

Objective: To confirm the covalent attachment of the this compound to the protein and to determine the degree of labeling.

-

Procedure:

-

Prepare the purified conjugate sample for MS analysis. This may involve buffer exchange into a volatile buffer system.

-

Analyze the sample using electrospray ionization mass spectrometry (ESI-MS).[2]

-

Deconvolute the resulting mass spectrum to determine the molecular weight of the conjugate. The mass increase corresponds to the number of attached linker molecules.

-

HPLC Analysis:

-

Objective: To assess the purity of the conjugate and separate different species (e.g., unconjugated protein, singly-conjugated, doubly-conjugated).

-

Procedure:

-

Use a suitable HPLC column, such as a reversed-phase C4 or C18 column for proteins.[18]

-

Develop a gradient elution method using mobile phases such as water with 0.1% trifluoroacetic acid (TFA) and acetonitrile (B52724) with 0.1% TFA.[18]

-

Inject the purified conjugate and monitor the elution profile at an appropriate wavelength (e.g., 280 nm for proteins).

-

Visualizations

Signaling Pathway: PROTAC-Mediated Protein Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow: Protein Conjugation and Analysis

Caption: Experimental workflow for protein conjugation.

Conclusion

This compound is a valuable and versatile tool for researchers in bioconjugation and drug development. Its enhanced stability compared to NHS esters, coupled with the beneficial properties of the PEG spacer, makes it an excellent choice for a variety of applications, most notably in the rapidly advancing field of PROTACs. By understanding its chemical properties and employing optimized experimental protocols, scientists can effectively leverage this crosslinker to create novel bioconjugates for therapeutic and research purposes.

References

- 1. This compound, CAS 1807537-40-1 | AxisPharm [axispharm.com]

- 2. enovatia.com [enovatia.com]

- 3. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. echemi.com [echemi.com]

- 6. benchchem.com [benchchem.com]

- 7. broadpharm.com [broadpharm.com]

- 8. sciex.com [sciex.com]

- 9. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 10. amsbio.com [amsbio.com]

- 11. scbt.com [scbt.com]

- 12. benchchem.com [benchchem.com]

- 13. The Essential Role of Linkers in PROTACs [axispharm.com]

- 15. precisepeg.com [precisepeg.com]

- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 18. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to Hydroxy-PEG3-PFP Ester: Structure, Applications, and Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Hydroxy-PEG3-PFP ester, a heterobifunctional linker critical in the fields of bioconjugation and drug development. This document details its chemical structure, physicochemical properties, and its significant role in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols and visualizations are provided to facilitate its practical application in research and development.

Core Concepts: Chemical Structure and Properties

This compound, with the IUPAC name perfluorophenyl 3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)propanoate, is a versatile chemical tool.[1] Its structure is characterized by a hydroxyl (-OH) group at one end of a tri-ethylene glycol (PEG3) spacer and a pentafluorophenyl (PFP) ester at the other. This bifunctional nature allows for a two-step conjugation strategy, making it a valuable asset in the construction of complex biomolecules.[1][2][3]

The PFP ester provides a reactive site for facile conjugation to primary and secondary amines, forming stable amide bonds.[1][2][3] Notably, PFP esters exhibit greater stability in aqueous solutions compared to the more common N-hydroxysuccinimide (NHS) esters, which are prone to hydrolysis.[1] This enhanced stability can lead to more efficient and reproducible conjugation reactions.[4][5] The hydroxyl group offers a secondary point for modification, allowing for the attachment of a wide range of molecules. The hydrophilic PEG3 spacer enhances the aqueous solubility of the molecule and any conjugate it is a part of, a crucial property for biological applications.[3]

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 1807537-40-1 | [1] |

| Chemical Formula | C15H17F5O6 | [1] |

| Molecular Weight | 388.29 g/mol | [1] |

| Purity | ≥95% | [3] |

| Appearance | Varies (refer to Certificate of Analysis) | |

| Solubility | Soluble in aqueous solutions and polar organic solvents.[6] | [6] |

| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C.[1] | [1] |

Key Applications in Drug Development: The PROTAC Revolution

This compound is a key building block in the development of PROTACs, a revolutionary class of therapeutics that hijack the body's own cellular machinery to selectively degrade disease-causing proteins.[7][8] PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[9][10][11]

The linker is a critical determinant of a PROTAC's efficacy. Its length, flexibility, and composition directly influence the formation and stability of the crucial ternary complex, which consists of the POI, the PROTAC, and the E3 ligase.[9][10][12] The flexible and hydrophilic nature of the PEG3 spacer in this compound is advantageous in this context, as it can facilitate the optimal positioning of the POI and E3 ligase for efficient ubiquitination and subsequent degradation by the proteasome.[10][11][13]

The following diagram illustrates the general mechanism of action for a PROTAC.

Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.

Experimental Protocols

This section provides detailed methodologies for the use of this compound in bioconjugation reactions.

General Protocol for Conjugation of this compound to a Primary Amine

This protocol outlines the general steps for conjugating the PFP ester moiety of the linker to a biomolecule containing a primary amine, such as a protein or an amine-modified oligonucleotide.

Materials:

-

This compound

-

Amine-containing biomolecule

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0[5]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting column or dialysis cassette for purification

Procedure:

-

Preparation of Biomolecule Solution: Dissolve the amine-containing biomolecule in the Reaction Buffer to a final concentration of 1-10 mg/mL.

-

Preparation of Linker Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.[4][5]

-

Conjugation Reaction:

-

Add a 5-20 fold molar excess of the dissolved this compound to the biomolecule solution. The optimal molar ratio should be determined empirically.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction: Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted PFP ester. Incubate for 30 minutes at room temperature.

-

Purification: Remove excess, unreacted linker and byproducts by size exclusion chromatography using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

Workflow for PROTAC Synthesis using this compound

This workflow outlines the synthetic strategy for constructing a PROTAC, where the PFP ester is reacted with an amine-functionalized E3 ligase ligand, and the hydroxyl group is subsequently modified to couple with the POI ligand.

Caption: A two-step synthetic workflow for generating a PROTAC using the bifunctional this compound linker.

Data Presentation

Quantitative data regarding the performance of PEG linkers in PROTACs is crucial for rational design. The following tables summarize illustrative data on how PEG linker length can influence the physicochemical properties and degradation efficiency of PROTACs. While this data is not specific to this compound, it provides valuable context for the importance of linker selection.

Table 2: Illustrative Impact of PEG Linker Length on PROTAC Physicochemical Properties

| PROTAC Example | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) |

| PROTAC 1 | Alkyl Chain | 785.9 | 4.2 | 165.2 |

| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 |

| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 |

| Data is illustrative and compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area. |

Table 3: Illustrative Influence of PEG Linker Length on PROTAC Degradation Efficiency and Permeability

| PROTAC Example | Linker Composition | DC50 (nM) | Dmax (%) | Permeability (10⁻⁶ cm/s) |

| PROTAC A | Alkyl | >1000 | <20 | 2.5 |

| PROTAC B | PEG2 | 500 | 55 | 1.8 |

| PROTAC C | PEG4 | 250 | 70 | 1.1 |

| Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent. |

Conclusion

This compound is a powerful and versatile tool for researchers and drug development professionals. Its unique combination of a stable amine-reactive PFP ester, a modifiable hydroxyl group, and a solubility-enhancing PEG spacer makes it particularly well-suited for the construction of complex bioconjugates, most notably PROTACs. The information and protocols provided in this guide are intended to facilitate the effective application of this valuable linker in the pursuit of novel therapeutics and a deeper understanding of biological systems.

References

- 1. medkoo.com [medkoo.com]

- 2. This compound - CD Bioparticles [cd-bioparticles.net]

- 3. This compound, CAS 1807537-40-1 | AxisPharm [axispharm.com]

- 4. broadpharm.com [broadpharm.com]

- 5. broadpharm.com [broadpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 8. amsbio.com [amsbio.com]

- 9. precisepeg.com [precisepeg.com]

- 10. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to Hydroxy-PEG3-PFP Ester: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-PEG3-PFP ester is a heterobifunctional crosslinker that has emerged as a valuable tool in the fields of bioconjugation and drug development. Its unique architecture, featuring a discrete three-unit polyethylene (B3416737) glycol (PEG) chain, a reactive pentafluorophenyl (PFP) ester, and a terminal hydroxyl group, offers a combination of hydrophilicity, reactivity, and versatility. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its use, and a discussion of its applications in the synthesis of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Core Properties of this compound

The well-defined structure of this compound imparts several advantageous properties for bioconjugation applications. The short PEG3 spacer enhances aqueous solubility of the linker and its conjugates, mitigating aggregation issues often encountered with hydrophobic molecules.[1][2] The PFP ester provides a highly reactive handle for efficient conjugation to primary and secondary amines, while the terminal hydroxyl group offers a site for further chemical modification.[1][2]

Physical and Chemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for accurate stoichiometric calculations in synthetic procedures and for the characterization of the resulting conjugates.

| Property | Value | Reference(s) |

| Chemical Name | (2,3,4,5,6-pentafluorophenyl) 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate | [3][4] |

| Synonyms | HO-PEG3-PFP ester | [4] |

| CAS Number | 1807537-40-1 | [3][4] |

| Molecular Formula | C₁₅H₁₇F₅O₆ | [3][4][5] |

| Molecular Weight | 388.29 g/mol | [4][5] |

| Appearance | Typically a colorless to light yellow liquid or oil | |

| Purity | ≥95% | [3] |

| Solubility | Soluble in aqueous solutions and polar organic solvents such as DMSO, DMF, and dichloromethane (B109758). | [1][2] |

| Boiling Point | Data not available; likely high due to molecular weight and polarity. | |

| Density | Data not available. | |

| Storage Conditions | Store at -20°C, desiccated and protected from light. Equilibrate to room temperature before opening. | [6] |

Reactivity and Stability

The chemical behavior of this compound is dictated by its two primary functional groups: the PFP ester and the hydroxyl group.

-

PFP Ester: The pentafluorophenyl ester is a highly reactive group that readily undergoes nucleophilic acyl substitution with primary and secondary amines to form stable amide bonds.[7] This reaction is the cornerstone of its use in labeling proteins, peptides, and other amine-containing biomolecules. PFP esters are known to be more stable towards hydrolysis in aqueous solutions compared to their N-hydroxysuccinimide (NHS) ester counterparts, particularly at neutral to slightly basic pH (7.2-8.5), which are optimal conditions for amine acylation.[1][4] This increased stability provides a wider window for conjugation reactions, potentially leading to higher yields and more reproducible results.[1]

-

Hydroxyl Group: The terminal hydroxyl group is a versatile functional handle that can be used for further derivatization. It can be activated or converted to other functional groups to enable alternative conjugation chemistries. For instance, it can undergo esterification with carboxylic acids or be converted to an azide (B81097) for use in "click chemistry" reactions.[1]

The stability of the ester linkage is pH-dependent, with the rate of hydrolysis increasing with higher pH.[8][9] It is recommended to use freshly prepared solutions of the reagent for conjugation reactions to minimize hydrolysis.[6]

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in common bioconjugation applications.

General Protocol for Amine Conjugation

This protocol outlines a general procedure for the conjugation of this compound to a protein or other amine-containing biomolecule.

Materials:

-

This compound

-

Amine-containing biomolecule (e.g., protein, peptide)

-

Reaction Buffer: 50–100 mM PBS, borate, or carbonate/bicarbonate buffer, pH 7.2–8.5.[2] Avoid buffers containing primary amines (e.g., Tris).[6]

-

Organic Solvent: Anhydrous DMSO or DMF.[6]

-

Quenching Reagent (optional): Tris buffer or glycine (B1666218) solution.[2]

-

Purification System: Size-exclusion chromatography (SEC) or dialysis equipment.[6]

Procedure:

-

Prepare the Biomolecule Solution: Dissolve the amine-containing biomolecule in the reaction buffer at a suitable concentration (e.g., 1-10 mg/mL). If necessary, perform a buffer exchange to remove any interfering primary amines.

-

Prepare the this compound Solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-100 mM).[2][6]

-

Initiate the Conjugation Reaction: Add the desired molar excess of the this compound stock solution to the biomolecule solution with gentle mixing. The optimal molar ratio of ester to amine should be determined empirically but typically ranges from 2:1 to 10:1.[2]

-

Incubation: Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight for sensitive biomolecules.[2]

-

Quenching (Optional): To stop the reaction, add a quenching reagent such as Tris buffer to a final concentration of 20-50 mM and incubate for an additional 30 minutes.

-

Purification: Remove unreacted this compound and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.[6]

Activation of the Hydroxyl Group

The terminal hydroxyl group can be activated for subsequent reactions. A common method is tosylation.

Materials:

-

This compound conjugate

-

Anhydrous pyridine (B92270)

-

p-Toluenesulfonyl chloride (TsCl)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

Dissolve the this compound conjugate in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add anhydrous pyridine (1.5 equivalents) to the solution with stirring.

-

Slowly add p-toluenesulfonyl chloride (1.2 equivalents) to the reaction mixture.

-

Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylated product.

Characterization of Conjugates

Successful conjugation and purity of the final product should be confirmed using appropriate analytical techniques.

-

Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to confirm the molecular weight of the conjugate, which will show an increase corresponding to the mass of the attached linker and any other modifications.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide detailed structural information, confirming the formation of the amide bond and the presence of the PEG chain.[10]

-

High-Performance Liquid Chromatography (HPLC): RP-HPLC can be used to assess the purity of the conjugate and separate it from unreacted starting materials.[10]

Applications in Drug Development

This compound is a key building block in the synthesis of complex therapeutic modalities, most notably PROTACs and ADCs.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This compound is an ideal linker for PROTAC synthesis due to its ability to covalently attach to an amine-containing ligand via its PFP ester, while its hydroxyl group can be derivatized to connect to the other ligand.[11][12] The PEG spacer provides the necessary flexibility and length to facilitate the formation of a productive ternary complex between the POI and the E3 ligase, leading to ubiquitination and subsequent degradation of the POI.[11][12]

Antibody-Drug Conjugates (ADCs)

ADCs are targeted cancer therapies that consist of a monoclonal antibody linked to a potent cytotoxic payload. The linker plays a crucial role in the stability and efficacy of the ADC. This compound can be used to connect the cytotoxic drug to the antibody. The PFP ester can react with lysine (B10760008) residues on the antibody surface, while the hydroxyl group can be used to attach the drug molecule. The hydrophilic PEG chain can improve the pharmacokinetic profile of the ADC by increasing its solubility and stability.

Visualizations

Experimental Workflow for Bioconjugation

References

- 1. benchchem.com [benchchem.com]

- 2. precisepeg.com [precisepeg.com]

- 3. This compound, CAS 1807537-40-1 | AxisPharm [axispharm.com]

- 4. medkoo.com [medkoo.com]

- 5. axispharm.com [axispharm.com]

- 6. broadpharm.com [broadpharm.com]

- 7. This compound - CD Bioparticles [cd-bioparticles.net]

- 8. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. amsbio.com [amsbio.com]

An In-depth Technical Guide to the Synthesis of Hydroxy-PEG3-PFP Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for Hydroxy-PEG3-PFP ester, a valuable heterobifunctional linker used extensively in bioconjugation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document details the core synthetic strategy, experimental protocols, and relevant quantitative data to aid researchers in the successful preparation of this important reagent.

Introduction

This compound, chemically known as pentafluorophenyl 3-{2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}propanoate, is a hydrophilic linker containing a terminal hydroxyl group and an active pentafluorophenyl (PFP) ester. The triethylene glycol (PEG3) spacer enhances aqueous solubility and provides spatial separation between conjugated molecules. The PFP ester is a highly efficient reactive group for forming stable amide bonds with primary and secondary amines, offering greater stability towards hydrolysis compared to N-hydroxysuccinimide (NHS) esters.[1] These characteristics make this compound an ideal tool for covalently linking biomolecules.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved in a two-stage process:

-

Preparation of the Precursor: Synthesis of 3-{2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}propanoic acid (Hydroxy-PEG3-acid).

-

Activation of the Carboxylic Acid: Esterification of Hydroxy-PEG3-acid with pentafluorophenol (B44920) to yield the final product.

The overall synthetic scheme is depicted below.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound.

Stage 1: Synthesis of 3-{2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}propanoic acid (Hydroxy-PEG3-acid)

This stage involves a Michael addition of triethylene glycol to a protected acrylic acid, followed by deprotection.

Experimental Workflow:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) |

| Triethylene glycol | 150.17 |

| Sodium hydride (60% in mineral oil) | 24.00 (as NaH) |

| tert-Butyl acrylate | 128.17 |

| Anhydrous Tetrahydrofuran (THF) | |

| Saturated aqueous Ammonium Chloride (NH₄Cl) | |

| Ethyl acetate | |

| Brine | |

| Anhydrous Sodium Sulfate (Na₂SO₄) | |

| Dichloromethane (B109758) (DCM) | |

| Trifluoroacetic Acid (TFA) | |

| Silica (B1680970) gel for column chromatography |

Procedure:

-

Alkoxide Formation: To a solution of triethylene glycol (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon), add sodium hydride (1.1 equivalents) portion-wise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 1 hour.

-

Michael Addition: The reaction mixture is cooled back to 0 °C, and tert-butyl acrylate (1.0 equivalent) is added dropwise. The reaction is then allowed to warm to room temperature and stirred overnight.

-

Work-up and Purification of Intermediate: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product, tert-butyl 3-{2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}propanoate, is purified by flash column chromatography on silica gel.

-

Deprotection: The purified intermediate is dissolved in dichloromethane, and trifluoroacetic acid (excess) is added. The solution is stirred at room temperature for 2-4 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Isolation: The solvent and excess TFA are removed under reduced pressure to yield Hydroxy-PEG3-acid, which can be used in the next step without further purification.

Quantitative Data (Typical):

| Parameter | Value |

| Yield (Intermediate) | 70-85% |

| Yield (Final Acid) | >95% (quantitative) |

| Purity (by NMR) | >95% |

Stage 2: Esterification of Hydroxy-PEG3-acid with Pentafluorophenol

This stage involves the activation of the carboxylic acid of the PEG linker and subsequent reaction with pentafluorophenol.

Experimental Workflow:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) |

| Hydroxy-PEG3-acid | 222.24 |

| Pentafluorophenol | 184.06 |

| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 |

| Anhydrous Dichloromethane (DCM) | |

| Silica gel for column chromatography |

Procedure:

-

Reaction Setup: To a solution of Hydroxy-PEG3-acid (1.0 equivalent) and pentafluorophenol (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere, the mixture is cooled to 0 °C.

-

Coupling Reaction: A solution of DCC (1.1 equivalents) in anhydrous DCM is added dropwise to the cooled reaction mixture. The reaction is stirred at 0 °C for 2 hours and then at room temperature overnight.

-

Work-up: The precipitated dicyclohexylurea (DCU) byproduct is removed by filtration. The filtrate is concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.

Quantitative Data (Typical):

| Parameter | Value |

| Yield | 75-90% |

| Purity (by HPLC) | >95% |

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Storage and Handling

This compound is moisture-sensitive.[1] It should be stored at -20°C under a dry, inert atmosphere. Before use, the container should be allowed to warm to room temperature before opening to prevent moisture condensation.[1]

References

The Superiority of Pentafluorophenyl Esters in Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the precise and efficient formation of stable covalent bonds is paramount for the development of effective therapeutics, diagnostics, and research tools. Among the arsenal (B13267) of chemical methods available for modifying biomolecules, the use of amine-reactive reagents is particularly widespread due to the prevalence of lysine (B10760008) residues on the surface of proteins. For decades, N-hydroxysuccinimide (NHS) esters have been the workhorse for such modifications. However, pentafluorophenyl (PFP) esters have emerged as a superior alternative, offering significant advantages in terms of reactivity, stability, and overall conjugation efficiency.[1] This technical guide provides an in-depth exploration of the mechanism of action of PFP esters, supported by quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their bioconjugation endeavors.

Core Principles: The Chemistry of PFP Ester-Amine Reactions

The fundamental reaction between a PFP ester and a primary or secondary amine is a nucleophilic acyl substitution.[2] The reaction proceeds through a well-defined mechanism where the lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the PFP ester. This initial attack forms a transient tetrahedral intermediate. Subsequently, this intermediate collapses, resulting in the formation of a stable amide bond and the release of pentafluorophenol (B44920) as a good leaving group.[2][3]

The exceptional reactivity of PFP esters is rooted in the strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring.[1][2] This inductive effect renders the carbonyl carbon significantly more electrophilic and, therefore, more susceptible to nucleophilic attack by an amine.[1]

The PFP Ester Advantage: Enhanced Reactivity and Stability

A key advantage of PFP esters over the more traditional NHS esters lies in their superior stability in aqueous environments, which are obligatory for most bioconjugation reactions.[1][2][4] NHS esters are notoriously prone to hydrolysis, a competing reaction where water molecules attack the ester, leading to the formation of an inactive carboxylic acid and reducing the overall efficiency of the desired conjugation.[1][5] PFP esters, in contrast, exhibit a significantly lower rate of spontaneous hydrolysis, which translates to a longer effective reaction window and potentially higher conjugation yields.[1][4][6][7]

This enhanced stability does not come at the cost of reactivity towards the target amine. In fact, kinetic studies have demonstrated that PFP esters exhibit faster reaction kinetics with amines compared to NHS esters.[1] This heightened reactivity is particularly advantageous when working with low concentrations of precious biomolecules or when aiming for rapid conjugation.[7]

The Competing Reaction: Hydrolysis

In aqueous media, the primary competing reaction for the desired aminolysis is hydrolysis. A water molecule acts as the nucleophile, attacking the PFP ester to generate the corresponding carboxylic acid and releasing pentafluorophenol.[2] While PFP esters are more resistant to hydrolysis than NHS esters, the rate of this side reaction is pH-dependent and increases with rising pH.[2][6] Therefore, a careful balance must be struck to maintain a pH that is high enough for efficient amine reactivity (where the amine is deprotonated and thus more nucleophilic) but low enough to minimize competing hydrolysis.[2][6]

Quantitative Comparison of Amine-Reactive Esters

The selection of an appropriate crosslinker is a critical decision in the design of any bioconjugation strategy. The following tables summarize key properties and kinetic data for PFP esters in comparison to other commonly used amine-reactive esters.

| Feature | PFP Ester | NHS Ester | Sulfo-NHS Ester | Imidoester |

| Reactive Group | Pentafluorophenyl Ester | N-hydroxysuccinimide Ester | Sulfo-N-hydroxysuccinimide Ester | Imidoester |

| Target | Primary and secondary amines | Primary amines | Primary amines | Primary amines |

| Bond Formed | Amide | Amide | Amide | Amidine |

| Optimal pH Range | 7.2 - 9.0 | 7.2 - 8.5 | 7.2 - 8.5 | 8.0 - 10.0 |

| Solubility | Generally requires organic solvent (DMSO, DMF) | Generally requires organic solvent (DMSO, DMF) | Water-soluble | Water-soluble |

| Hydrolytic Stability | More stable than NHS esters | Prone to hydrolysis, especially at higher pH | More stable than NHS esters in aqueous solution | Prone to hydrolysis |

| Key Advantage | Higher resistance to hydrolysis, leading to potentially more efficient reactions.[1][3] | Well-established chemistry with a wide variety of available reagents. | Water-solubility allows for direct use in aqueous buffers without organic solvents, ideal for cell surface labeling.[3] | Reaction preserves the positive charge of the amine, which can be important for maintaining protein structure and function.[3] |

| Key Disadvantage | Can be more hydrophobic than NHS esters.[5] | Susceptible to hydrolysis, which can lead to lower reaction yields.[3][5] | Can still be susceptible to hydrolysis. | The resulting amidine bond can be less stable than an amide bond. |

Table 1: Key Properties of Common Amine-Reactive Crosslinkers. [3]

| Active Ester Platform | Amine | Pseudo-first-order Rate Constant (k') (s⁻¹) |

| poly(pentafluorophenyl acrylate) (poly(PFPA)) | 1-aminomethylpyrene (AMP) | 2.46 × 10⁻¹ |

| poly(pentafluorophenyl acrylate) (poly(PFPA)) | 1-aminopyrene (AP) | 5.11 × 10⁻³ |

| poly(pentafluorophenyl acrylate) (poly(PFPA)) | Ru(bpy)₂(phen-5-NH₂)(PF₆) (Ru²⁺A) | 2.59 × 10⁻³ |

| poly(N-hydroxysuccinimide-4-vinyl benzoate) (poly(NHS4VB)) | 1-aminomethylpyrene (AMP) | 3.49 × 10⁻³ |

Table 2: Comparative Aminolysis Kinetics of PFP vs. NHS Ester Polymer Platforms. The reaction of poly(PFPA) with the primary alkyl amine (AMP) is approximately 70 times faster than the corresponding reaction with the NHS-ester platform, demonstrating the superior reactivity of PFP esters.[2]

Visualizing the Mechanism and Workflow

To further elucidate the processes involved in PFP ester bioconjugation, the following diagrams, generated using the DOT language, illustrate the core reaction mechanism and a typical experimental workflow.

References

An In-depth Technical Guide to Hydroxy-PEG3-PFP Ester: A Core Component in Modern Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-PEG3-PFP ester, with CAS number 1807537-40-1, is a heterobifunctional linker molecule increasingly utilized in the fields of bioconjugation, diagnostics, and targeted therapeutics.[1][2] This molecule is characterized by a discrete three-unit polyethylene (B3416737) glycol (PEG) chain, a terminal hydroxyl (-OH) group, and a pentafluorophenyl (PFP) ester reactive group.[1][3] The PEG spacer enhances the aqueous solubility and pharmacokinetic properties of the resulting conjugates, while the two distinct functional groups allow for sequential and controlled conjugation to various biomolecules.[1]

The PFP ester is a highly efficient amine-reactive functional group that forms stable amide bonds with primary and secondary amines, such as those found on the surface of proteins (e.g., lysine (B10760008) residues) or on amine-modified oligonucleotides.[3][4] Notably, PFP esters exhibit greater resistance to spontaneous hydrolysis in aqueous media compared to the more common N-hydroxysuccinimide (NHS) esters, which can lead to higher conjugation efficiencies.[5] The terminal hydroxyl group provides an additional site for further derivatization, enabling the construction of more complex molecular architectures.[3] A primary application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as the linker connecting a target protein-binding ligand to an E3 ubiquitin ligase ligand.[2][6][7]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in experimental design and synthesis.

| Property | Value |

| CAS Number | 1807537-40-1 |

| Chemical Formula | C₁₅H₁₇F₅O₆[3] |

| Molecular Weight | 388.28 g/mol [2] |

| Appearance | Not specified, typically a solid or oil |

| Purity | Typically ≥95%[1] |

| Solubility | Soluble in common organic solvents (DMSO, DMF)[5] |

| Storage Conditions | Store at -20°C for long-term stability[3] |

Core Applications and Methodologies

The unique architecture of this compound makes it a versatile tool for a range of applications, most notably in the development of PROTACs and other bioconjugates.

PROTAC Synthesis

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.[2] A PROTAC consists of a ligand that binds to the POI and another that recruits an E3 ubiquitin ligase, joined by a linker. This compound is an ideal candidate for this linker component.

The synthesis of a PROTAC using this linker typically involves a two-step process. First, the PFP ester is reacted with an amine-containing ligand for either the POI or the E3 ligase. Following purification, the hydroxyl group on the PEG chain is activated (e.g., by conversion to a tosylate or mesylate) or reacted under Mitsunobu conditions to enable conjugation to the second ligand. The PEG3 spacer provides the necessary flexibility and length for the formation of a productive ternary complex between the POI and the E3 ligase.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The mechanism of action for a PROTAC involves coopting the ubiquitin-proteasome pathway to selectively tag a target protein for degradation.

Bioconjugation to Proteins and Oligonucleotides

The amine-reactive PFP ester allows for the straightforward labeling of proteins and amine-modified oligonucleotides. The resulting amide bond is highly stable, making this a robust method for creating long-lasting conjugates for applications in diagnostics, imaging, and therapeutics. The hydrophilic PEG spacer can improve the solubility and reduce the aggregation of the labeled biomolecule.

Experimental Protocols

The following are generalized protocols for the use of this compound in bioconjugation. Optimization of reaction conditions (e.g., molar excess of the linker, reaction time, and temperature) is recommended for each specific application.

General Protocol for Protein Labeling

This protocol describes the conjugation of this compound to a protein containing accessible primary amines (e.g., lysine residues).

Materials:

-

This compound

-

Protein to be labeled

-

Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.5)[8][9]

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[5]

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in the amine-free reaction buffer at a concentration of 1-10 mg/mL. If the stock protein solution is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer.[5]

-

Prepare the PFP Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-100 mM.[8] Do not store the PFP ester in solution due to its susceptibility to hydrolysis.[9]

-

Reaction: Add a 5- to 15-fold molar excess of the dissolved PFP ester to the protein solution while gently vortexing.[5] The final concentration of the organic solvent should ideally be less than 10% to avoid protein denaturation.[5]

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C for more sensitive biomolecules.[8]

-

Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.[5]

-

Purification: Remove excess, unreacted PFP ester and byproducts by using a desalting column or by dialysis against a suitable storage buffer.[9]

-

Analysis: The degree of labeling can be determined by methods such as MALDI-TOF mass spectrometry or SDS-PAGE analysis.

Two-Step Conjugation for PROTAC Synthesis

This protocol outlines a general approach for synthesizing a PROTAC where the PFP ester is first reacted with an amine-containing molecule (Molecule A), followed by conjugation of the hydroxyl group to a second molecule (Molecule B).

Step 1: Reaction of PFP Ester with Molecule A (Amine-containing)

-

Follow steps 1-4 as described in the "General Protocol for Protein Labeling," substituting the protein with "Molecule A."

-

Purify the resulting Hydroxy-PEG3-Molecule A conjugate using an appropriate method (e.g., HPLC, column chromatography).

Step 2: Activation of Hydroxyl Group and Conjugation to Molecule B

-

This step requires standard organic synthesis techniques to activate the terminal hydroxyl group of the Hydroxy-PEG3-Molecule A conjugate (e.g., conversion to a tosylate or mesylate).

-

The activated linker-Molecule A conjugate is then reacted with a suitable functional group on Molecule B (e.g., an amine or thiol) under anhydrous conditions.

-

The final PROTAC molecule is purified by chromatography.

Conclusion

This compound is a valuable and versatile heterobifunctional linker for researchers in drug development and biotechnology. Its key advantages include the enhanced hydrolytic stability of the PFP ester compared to NHS esters, which can lead to more efficient and reproducible bioconjugation reactions, and the hydrophilic PEG spacer that improves the physicochemical properties of the resulting conjugates.[5] The presence of an orthogonal hydroxyl group further expands its utility in the construction of complex molecules such as PROTACs. By understanding the principles and protocols outlined in this guide, researchers can effectively leverage this compound to advance their research in targeted therapies and other areas of life sciences.

References

- 1. This compound, CAS 1807537-40-1 | AxisPharm [axispharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medkoo.com [medkoo.com]

- 4. This compound - CD Bioparticles [cd-bioparticles.net]

- 5. benchchem.com [benchchem.com]

- 6. amsbio.com [amsbio.com]

- 7. This compound - CAS:1807537-40-1 - KKL Med Inc. [kklmed.com]

- 8. precisepeg.com [precisepeg.com]

- 9. broadpharm.com [broadpharm.com]

An In-depth Technical Guide to Hydroxy-PEG3-PFP Ester: Properties, Applications, and Protocols

Introduction

Hydroxy-PEG3-PFP ester is a heterobifunctional crosslinker that is gaining prominence in the fields of bioconjugation, diagnostics, and therapeutic development. This molecule incorporates a discrete three-unit polyethylene (B3416737) glycol (PEG) chain, a terminal hydroxyl group, and a pentafluorophenyl (PFP) ester. The PEG linker enhances aqueous solubility and provides a flexible spacer arm, while the PFP ester offers a semi-stable reactive group for efficient conjugation to primary amines. The terminal hydroxyl group provides an additional site for further chemical modification.

This guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its use in bioconjugation, and visual representations of its reaction mechanisms and applications.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Weight | 388.29 g/mol [1] |

| Chemical Formula | C₁₅H₁₇F₅O₆[1] |

| Exact Mass | 388.0945 u[1] |

| CAS Number | 1807537-40-1[1][2] |

| IUPAC Name | perfluorophenyl 3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)propanoate[1] |

| Synonyms | HO-PEG3-PFP ester[1] |

| Purity | Typically >95%[1][3] |

| Appearance | Not specified, likely a solid or oil |

| Storage Conditions | Short-term at 0-4 °C; Long-term at -20 °C[1] |

Experimental Protocols

Amine Labeling with this compound

PFP esters are employed for the conjugation of molecules to primary amines, such as the lysine (B10760008) residues found in proteins. The PFP ester is more resistant to hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, which can lead to higher reaction efficiencies.[1][3][4]

Materials:

-

This compound

-

Amine-containing molecule (e.g., protein, peptide, or amine-modified oligonucleotide)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Amine-free reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-8.5)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Prepare the Amine-Containing Molecule:

-

Dissolve the amine-containing molecule in the amine-free reaction buffer to a final concentration of 1-10 mg/mL.

-

If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into the reaction buffer.

-

-

Prepare the this compound Solution:

-

Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10-100 mM).

-

-

Conjugation Reaction:

-

Add a 5- to 20-fold molar excess of the dissolved this compound to the solution of the amine-containing molecule.

-

Ensure the final concentration of the organic solvent is less than 10% to maintain protein stability.

-

Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. The optimal reaction time may need to be determined empirically.

-

-

Quenching the Reaction (Optional):

-

To terminate the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted this compound and byproducts using a desalting column or through dialysis against a suitable buffer (e.g., PBS).

-

Application in PROTAC Synthesis

This compound is a valuable tool in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2][5][6] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.

The this compound serves as a linker to connect the target protein ligand and the E3 ligase ligand. The PFP ester end can be reacted with an amine group on one of the ligands, while the hydroxyl group can be activated or modified to react with the other ligand, allowing for a stepwise and controlled synthesis of the PROTAC molecule.

Visualizations

Experimental Workflow for Amine Labeling

Caption: Workflow for labeling primary amines with this compound.

PROTAC Structure and the Role of the Linker

References

The Pivotal Role of the PEG3 Linker in Enhancing Solubility and Providing Optimal Spacing in Drug Development

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, has emerged as a fundamental strategy to improve the physicochemical and pharmacokinetic properties of therapeutic molecules.[1][2] Among the various lengths of PEG linkers available, the discrete PEG3 linker, comprising three ethylene (B1197577) glycol units, offers a unique and advantageous balance of hydrophilicity and a defined, compact size.[3][4] This technical guide delves into the multifaceted role of the PEG3 linker, focusing on its significant contributions to enhancing aqueous solubility and providing precise spatial separation between conjugated moieties.

Core Principles of PEG3-Mediated Solubility Enhancement

The primary mechanism through which a PEG3 linker augments the solubility of a conjugated molecule lies in its inherent hydrophilicity.[4] The repeating ethylene glycol units (–O–CH₂–CH₂–) within the PEG3 chain are adept at forming hydrogen bonds with water molecules.[1] This interaction leads to the formation of a hydration shell around the molecule, which effectively shields hydrophobic regions and increases the molecule's affinity for aqueous environments.[1][4][5] This is particularly critical for many potent small-molecule drugs and biologics that are hindered by poor water solubility, a factor that can severely limit their therapeutic application, especially for intravenous administration.[4][6] By covalently attaching a PEG3 linker, the overall polarity of a hydrophobic molecule is increased, leading to a more favorable interaction with water and, consequently, enhanced aqueous solubility. This modification can prevent the aggregation and precipitation of the drug substance in biological fluids.[4][]

The Strategic Importance of Spacing

Beyond its role in solubility enhancement, the defined length of the PEG3 linker provides crucial spatial separation between two conjugated molecules. This is of paramount importance in the design of complex therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). In ADCs, the PEG linker acts as a flexible spacer that "shields" the hydrophobic drug, thereby improving the solubility and stability of the conjugate.[8] This can also lead to improved pharmacokinetics, including a longer circulation half-life.[9]

In the context of PROTACs, the linker is a critical determinant of the PROTAC's efficacy.[10] It connects a ligand that binds to the protein of interest (POI) with a ligand for an E3 ligase, facilitating the formation of a stable ternary complex (POI-PROTAC-E3 ligase).[10] The flexibility and length of the PEG3 linker are key factors in optimizing the formation of this ternary complex, which is a prerequisite for the subsequent ubiquitination and degradation of the target protein.[10]

Quantitative Impact of PEGylation on Solubility

The introduction of a PEG linker can have a dramatic effect on the aqueous solubility of a molecule. The following table provides an illustrative summary of the expected impact of PEGylation on the solubility of various classes of molecules. While specific data for a PEG3 linker can vary depending on the parent molecule and conjugation chemistry, the general trend of increased solubility is well-established.[1][4]

| Molecule Class | Parent Molecule Solubility (µg/mL) | Expected Solubility with PEG3 Linker (µg/mL) | Fold Increase (Approximate) |

| Hydrophobic Small Molecule | < 1 | 10 - 100 | 10 - 100x |

| Peptide | 100 | > 1000 | > 10x |

| Small Protein | 500 | > 5000 | > 10x |

This data is illustrative and compiled from general knowledge of the effects of PEGylation. Actual values can vary based on the specific molecule, conjugation chemistry, and experimental conditions.[4]

Applications in Drug Development

The advantageous properties of the PEG3 linker have led to its widespread adoption in various therapeutic platforms.

-

Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic payload is conjugated to a monoclonal antibody via a linker. Many of these payloads are highly hydrophobic, which can lead to aggregation and compromise the stability and efficacy of the ADC.[9] The incorporation of a hydrophilic PEG3 linker helps to counteract the hydrophobicity of the payload, thereby improving the overall solubility and stability of the conjugate in aqueous environments.[9][11]

-

PROteolysis TArgeting Chimeras (PROTACs): PROTACs are bifunctional molecules that induce the degradation of target proteins.[10] The linker connecting the two ligands of a PROTAC is a critical component that influences the formation and stability of the ternary complex.[10] Short, flexible PEG linkers like PEG3 are frequently used to optimize the distance and orientation between the two ligands, leading to potent and efficient protein degradation.[10]

Experimental Protocols

Below are detailed methodologies for key experiments related to the synthesis and characterization of PEG3-containing molecules.

1. Synthesis of a PEG3-Conjugate via Amide Bond Formation

-

Objective: To covalently attach a Boc-protected PEG3-acid to an amine-containing molecule.

-

Materials:

-

Boc-NH-PEG3-Acid

-

Amine-containing molecule

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

-

Protocol:

-

Dissolve Boc-NH-PEG3-Acid (1.0 equivalent), EDC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DMF.

-

Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add the amine-containing molecule (1.0-1.5 equivalents) to the activated linker solution.

-

Stir the reaction mixture for 2-12 hours at room temperature.

-

Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

-

Purify the Boc-protected conjugate by flash column chromatography.

-

To deprotect the amine, dissolve the purified conjugate in a solution of TFA in DCM (e.g., 20-50% TFA).

-

Stir the reaction at room temperature for 1-2 hours.

-

Remove the solvent and TFA under reduced pressure to yield the final PEG3-conjugated product.[3]

-

2. Determination of Aqueous Solubility (Shake-Flask Method)

-

Objective: To determine the equilibrium solubility of a compound in an aqueous buffer.

-

Protocol:

-

Preparation of Supersaturated Solution: Add an excess amount of the test compound (with and without the PEG3 linker) to a known volume of a physiologically relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15-30 minutes to pellet the excess undissolved solid.

-

Quantification: Carefully collect the supernatant and dilute it with an appropriate solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV-Vis detection.

-

Calculation: The determined concentration represents the equilibrium solubility of the compound under the specified conditions.[1]

-

3. Characterization by Dynamic Light Scattering (DLS)

-

Objective: To assess the hydrodynamic size and aggregation state of a PEGylated compound in solution.

-

Protocol:

-

Sample Preparation: Prepare a solution of the PEGylated compound in the desired aqueous buffer at a known concentration.

-

Filtration: Filter the sample through a 0.22 µm syringe filter directly into a clean, dust-free cuvette to remove any large aggregates.

-

Instrument Setup: Allow the DLS instrument to warm up and stabilize.

-

Measurement: Place the cuvette in the instrument and allow it to equilibrate to the desired temperature. Perform at least three consecutive measurements to ensure reproducibility.

-

Data Analysis: Analyze the correlation function to determine the hydrodynamic diameter (Z-average) and the polydispersity index (PDI). A monomodal size distribution with a low PDI is indicative of a stable, non-aggregated sample.[1]

-

Conclusion

The PEG3 linker stands as a versatile and powerful tool in the arsenal (B13267) of medicinal chemists and drug development professionals. Its ability to significantly enhance the aqueous solubility of hydrophobic molecules is a key strategy for overcoming formulation and delivery challenges.[4] Furthermore, its defined length provides the optimal spacing required for the rational design of complex therapeutics like ADCs and PROTACs. The detailed experimental protocols for synthesis and characterization provided herein offer a practical framework for the application and evaluation of PEG3 linkers. The strategic incorporation of a PEG3 linker can ultimately pave the way for the development of safer and more effective medicines with improved pharmacokinetic profiles.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. PEGylated Protein Drugs | BroadPharm [broadpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. purepeg.com [purepeg.com]

- 6. biochempeg.com [biochempeg.com]

- 8. labinsights.nl [labinsights.nl]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Core Principles: The Chemistry of PFP Ester-Amine Reactions

An In-depth Technical Guide to the Advantages of Pentafluorophenyl Esters for Amine Reactivity

For researchers, scientists, and drug development professionals, the efficient and specific formation of stable amide bonds is a cornerstone of bioconjugation and peptide synthesis.[1] Among the array of activated esters available for this purpose, pentafluorophenyl (PFP) esters have distinguished themselves as a superior option, offering significant advantages in reactivity, stability, and overall performance, particularly when compared to the more traditional N-hydroxysuccinimide (NHS) esters.[2] This technical guide provides a comprehensive overview of the core principles governing the reactivity of PFP esters with amines, supported by quantitative data, detailed experimental protocols, and logical workflows.

The reaction between a PFP ester and a primary or secondary amine is a nucleophilic acyl substitution.[1] The reaction proceeds as the lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the PFP ester.[1] This forms a transient tetrahedral intermediate, which then collapses, releasing the stable pentafluorophenolate as a leaving group and forming a robust amide bond.[1]

The high reactivity of PFP esters is primarily due to the strong electron-withdrawing inductive effect of the five fluorine atoms on the phenyl ring.[1] This effect renders the carbonyl carbon more electrophilic and, therefore, more susceptible to nucleophilic attack by an amine.[1][2] The pentafluorophenolate is an excellent leaving group, further driving the reaction towards completion.[2][3]

Key Advantages of Pentafluorophenyl Esters

PFP esters offer two primary advantages over other common amine-reactive reagents: enhanced stability towards hydrolysis and superior reactivity towards aminolysis.[2] This combination leads to more efficient and reproducible conjugation reactions, especially in the aqueous environments typically used for modifying biomolecules.[2]

Enhanced Reactivity and Faster Kinetics

Kinetic studies consistently show that PFP esters have superior coupling rates compared to many alternatives.[1][3] This high reactivity is critical for minimizing side reactions and preserving the integrity of complex biomolecules.[1][3] For instance, the reaction of poly(pentafluorophenyl acrylate) with a primary amine is approximately 70 times faster than the corresponding reaction with an NHS-ester-based polymer.[1]

Greater Resistance to Hydrolysis

A significant drawback of NHS esters is their propensity for hydrolysis in aqueous solutions, a competing reaction that deactivates the ester.[2][4] PFP esters exhibit a significantly lower rate of spontaneous hydrolysis, which means a larger proportion of the ester remains active and available to react with the target amine, leading to more efficient conjugations.[1][2] While quantitative data is sparse, it is consistently reported that PFP esters are less susceptible to hydrolysis than NHS esters.[4]

| Parameter | Pentafluorophenyl (PFP) Ester | N-Hydroxysuccinimide (NHS) Ester | Reference |

| Relative Reactivity | Highly reactive, facilitating rapid coupling. | Reactive, but generally slower than PFP esters. | [1][3][5] |

| Hydrolytic Stability | More stable in aqueous solutions, less prone to hydrolysis. | Susceptible to hydrolysis, especially at neutral to alkaline pH. | [2][4][6] |

| Optimal Reaction pH | Typically 7.2 - 8.5. | Typically 7.0 - 8.5. | [1][7] |

| Byproduct | Pentafluorophenol (B44920) (less nucleophilic). | N-hydroxysuccinimide. | [8] |

Experimental Protocols

Protocol 1: Synthesis of Pentafluorophenyl Esters

This protocol provides a general method for synthesizing PFP esters from a carboxylic acid using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent.[9]

Materials:

-

Carboxylic acid

-

Pentafluorophenol (PFP-OH)

-

Dicyclohexylcarbodiimide (DCC)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)[9]

-

Ethyl acetate (B1210297) (EtOAc)

-

0.1 N HCl (aq)

-

0.1% NaHCO₃ (aq)

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Dissolve the carboxylic acid (1 equivalent) in anhydrous DMF.[9]

-

Add pyridine (B92270) (1.2 equivalents) and Pfp trifluoroacetate (B77799) (1.2 equivalents) to the solution.[9]

-

Stir the mixture magnetically for 1 hour at room temperature.[9]

-

After the reaction, add EtOAc (100 mL) to the solution.[9]

-

Wash the organic layer with 0.1 N aq HCl and 0.1% aq NaHCO₃.[9]

-

Dry the organic layer with MgSO₄ and evaporate the solvent.[9]

-

Alternatively, the reaction mixture can be poured into ice water, and the precipitated product can be collected by filtration, washed with water, and dried in vacuo.[9]

Protocol 2: Conjugation of a PFP Ester to a Protein

This protocol outlines a general procedure for labeling a protein with a PFP ester-activated molecule.[1][10]

Materials:

-

Protein to be labeled

-

PFP ester-activated molecule

-

Amine-free buffer (e.g., 100 mM sodium bicarbonate buffer, pH 8.5).[11] Buffers containing primary amines like Tris or glycine (B1666218) must be avoided.[1][12]

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[1][10]

-

Quenching buffer (optional, e.g., 1 M Tris-HCl, pH 8.0)[7]

-

Desalting column or dialysis equipment for purification[1][10]

Procedure:

-

Prepare Protein Solution: Dissolve the protein in the amine-free reaction buffer at a concentration of 1-10 mg/mL.[10] If the existing buffer contains amines, exchange it for the reaction buffer using dialysis or a desalting column.[10]

-

Prepare PFP Ester Solution: Immediately before use, dissolve the PFP ester-activated molecule in anhydrous DMSO or DMF to a stock concentration (e.g., 10-100 mM).[7][10] PFP esters are moisture-sensitive; do not prepare stock solutions for long-term storage.[12]

-

Reaction: Add a 5- to 15-fold molar excess of the dissolved PFP ester to the protein solution while gently stirring or vortexing.[10][11] The final concentration of the organic solvent should ideally be below 10%.[10]

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C for more sensitive biomolecules.[1][7]

-

Quenching (Optional): To stop the reaction, add the quenching buffer to consume any unreacted PFP ester. Incubate for 30 minutes.[1][7]

-

Purification: Remove unreacted PFP ester and the pentafluorophenol byproduct using a desalting column or dialysis against an appropriate buffer.[1][11]

-

Analysis: Confirm the conjugation and determine the degree of labeling using methods such as HPLC, mass spectrometry, or SDS-PAGE.[7]

Conclusion

Pentafluorophenyl esters represent a powerful and efficient tool for forming amide bonds in a wide range of scientific applications, from peptide synthesis to the development of antibody-drug conjugates.[1] Their high reactivity, combined with a notable stability against hydrolysis, provides significant advantages over other activated esters, particularly NHS esters.[1][2] By understanding the fundamental principles of their reactivity and the factors that influence the conjugation reaction, researchers can effectively leverage PFP esters to create well-defined, stable bioconjugates, thereby accelerating discovery and innovation in drug development and life sciences.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. Pentafluorophenol and its derivatives [en.highfine.com]

- 6. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 7. precisepeg.com [precisepeg.com]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 10. benchchem.com [benchchem.com]

- 11. resources.tocris.com [resources.tocris.com]

- 12. broadpharm.com [broadpharm.com]

Solubility of Hydroxy-PEG3-PFP Ester in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Hydroxy-PEG3-PFP (pentafluorophenyl) ester. Due to the limited availability of direct quantitative solubility data for this specific molecule in public literature, this guide combines qualitative information, data from closely related compounds, and established principles of PEG chemistry to offer a robust resource for laboratory applications.

Core Concepts: Understanding Solubility

Hydroxy-PEG3-PFP ester is a heterobifunctional linker molecule widely used in bioconjugation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure comprises three key components that dictate its solubility:

-

A Hydroxyl Group (-OH): A polar functional group that can participate in hydrogen bonding, contributing to solubility in polar solvents.

-

A Tri-ethylene Glycol (PEG3) Spacer: This short, hydrophilic polyethylene (B3416737) glycol chain is the primary driver of solubility in aqueous solutions and polar organic solvents. The ether oxygens in the PEG backbone can form hydrogen bonds with protic solvents.

-

A Pentafluorophenyl (PFP) Ester: A reactive group used for conjugation with primary and secondary amines. The PFP ester is less susceptible to hydrolysis compared to N-hydroxysuccinimide (NHS) esters, offering greater stability in aqueous reaction mixtures. While the PFP group itself is hydrophobic, the overall solubility is dominated by the PEG chain.

Qualitative Solubility Profile

Based on its chemical structure and information for analogous compounds, a qualitative solubility profile for this compound can be inferred. The presence of the PEG3 chain imparts a degree of hydrophilicity, suggesting good solubility in polar organic solvents.

For practical laboratory use, especially in bioconjugation reactions, this compound is typically first dissolved in a minimal amount of an anhydrous polar aprotic solvent before being added to an aqueous reaction buffer.[1][2][3] This approach prevents the hydrolysis of the PFP ester and ensures its availability for reaction with the target biomolecule.

Quantitative Solubility Data

| Compound Name | Solvent | Solubility |

| Boc-NH-PEG3-NHS ester | Dimethyl Sulfoxide (DMSO) | 50 mg/mL[4] |

| Boc-NH-PEG3-Acid | Dimethylformamide (DMF) | 5 mg/mL[4] |

| Dimethyl Sulfoxide (DMSO) | 1 mg/mL[4] | |

| Ethanol | 30 mg/mL[4] | |

| PEG3-(CH2CO2H)2 | Water | Soluble[5] |

| Dimethyl Sulfoxide (DMSO) | Soluble[5] | |

| Dichloromethane (DCM) | Soluble[5] | |

| Dimethylformamide (DMF) | Soluble[5] |

Note: This data is for structurally related compounds and should be used as a guideline only. Empirical determination of solubility for this compound is recommended for specific applications.

Experimental Protocols

For applications requiring precise solubility values, the following protocol outlines a standard method for determining the equilibrium solubility of this compound in an organic solvent of interest. This method is adapted from the well-established shake-flask technique.[6][7]

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a defined temperature.

Materials:

-

This compound

-

Anhydrous organic solvent of interest (e.g., DMSO, DMF, Dichloromethane, Acetonitrile)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical technique.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Supersaturated Mixture: